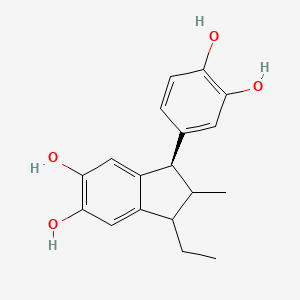
Demethyldiisoeugenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethyldiisoeugenol, also known as this compound, is a useful research compound. Its molecular formula is C18H20O4 and its molecular weight is 300.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Demethyldiisoeugenol has been extensively studied for its antioxidant capabilities. Research indicates that it can protect cellular components from oxidative damage.
- Red Blood Cell Protection : A study demonstrated that this compound effectively protects normal and beta-thalassemic human red blood cells against oxidative hemolysis induced by peroxyl radicals. The compound inhibited lipid peroxidation and preserved the integrity of proteins within the cells, showcasing its potential as a therapeutic agent for conditions involving oxidative stress .
- Neuroprotective Effects : Another investigation found that this compound inhibited iron-induced lipid peroxidation in rat brain homogenates at low concentrations, suggesting its effectiveness as a neuroprotective agent. It outperformed standard antioxidants like alpha-tocopherol in scavenging free radicals and preventing oxidative damage to low-density lipoproteins .
Biomedical Applications
The compound's antioxidant properties have implications in various biomedical applications:
- Diabetes Management : As part of the broader category of phenolic compounds, this compound has been linked to improvements in glucose homeostasis. Its role in managing diabetes is being explored through various extraction and encapsulation techniques aimed at enhancing bioavailability .
- Nanotechnology in Drug Delivery : Recent advancements have seen the incorporation of phenolic compounds like this compound into nanoparticle formulations for drug delivery systems. These nanoparticles exhibit enhanced stability and targeted delivery capabilities, which could revolutionize therapeutic strategies for chronic diseases .
Food Science
In food science, this compound's antioxidant properties are leveraged to enhance food preservation:
- Food Preservation : The compound can be utilized as a natural preservative due to its ability to inhibit lipid oxidation in food products, thereby extending shelf life and maintaining nutritional quality. Its application in functional foods is gaining traction due to increasing consumer demand for natural additives .
Environmental Applications
This compound's potential extends to environmental science:
- Bioremediation : The compound may be explored for its efficacy in bioremediation processes, where its antioxidant properties could help mitigate oxidative stress in microbial populations involved in the degradation of pollutants .
Case Studies and Data Tables
Propiedades
Fórmula molecular |
C18H20O4 |
|---|---|
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
(1R)-1-(3,4-dihydroxyphenyl)-3-ethyl-2-methyl-2,3-dihydro-1H-indene-5,6-diol |
InChI |
InChI=1S/C18H20O4/c1-3-11-9(2)18(10-4-5-14(19)15(20)6-10)13-8-17(22)16(21)7-12(11)13/h4-9,11,18-22H,3H2,1-2H3/t9?,11?,18-/m1/s1 |
Clave InChI |
XVHYMCBXQQODJM-PBKVVPFASA-N |
SMILES isomérico |
CCC1C([C@@H](C2=CC(=C(C=C12)O)O)C3=CC(=C(C=C3)O)O)C |
SMILES canónico |
CCC1C(C(C2=CC(=C(C=C12)O)O)C3=CC(=C(C=C3)O)O)C |
Sinónimos |
demethyldiisoeugenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















